molecular formula C8H13N5O2 B1675626 LY 233053 CAS No. 125546-04-5

LY 233053

Cat. No.: B1675626
CAS No.: 125546-04-5
M. Wt: 211.22 g/mol
InChI Key: FAAVTENFCLADRE-NTSWFWBYSA-N
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Description

LY-233053 is a synthetic organic compound known for its role as a competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is a subtype of glutamate receptor, which plays a crucial role in synaptic plasticity and memory function. LY-233053 has been studied for its potential therapeutic applications in various neurological and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound LY233053 interacts with the NMDA receptor, a type of ionotropic glutamate receptor .

Cellular Effects

LY233053 has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .

Molecular Mechanism

The molecular mechanism of action of LY233053 involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .

Temporal Effects in Laboratory Settings

It has been reported that LY233053 has a relatively short duration of action .

Dosage Effects in Animal Models

In neonatal rats, LY233053 selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .

Metabolic Pathways

Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .

Subcellular Localization

Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .

Preparation Methods

The synthesis of LY-233053 involves multiple steps, starting with the preparation of the tetrazole ring and subsequent attachment to a piperidine carboxylic acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

LY-233053 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the tetrazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

LY-233053 has been extensively studied for its applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

LY-233053 is often compared with other N-methyl-D-aspartate receptor antagonists such as LY-235959 and dizocilpine. While all these compounds share a common mechanism of action, LY-233053 is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:

Properties

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925169
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125546-04-5
Record name LY 233053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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